![molecular formula C18H18N4O3 B2371862 5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034544-65-3](/img/structure/B2371862.png)
5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
“5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide” is a derivative of pyrazolo[1,5-a]pyridine . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . These compounds have been used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The procedure offered multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis
Pyrazolo[1,5-a]pyridine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine motifs are versatile and easy to prepare. They allow for further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidines (PPs) 4a–g have been identified as strategic compounds for optical applications due to several key characteristics:
- Solid-State Emission Intensities : PPs with simple aryl groups (e.g., 4a, 4b, 4d, and 4e) allow good solid-state emission intensities, enabling the design of solid-state emitters .
Antimicrobial Agents
Exploring the antimicrobial properties of PPs could lead to novel drug candidates. Their unique structure and photophysical behavior might enable targeted antimicrobial therapies.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure and potential interactions with various targets
Pharmacokinetics
The compound’s molecular weight (280326) suggests that it may have suitable pharmacokinetic properties for bioavailability .
Result of Action
It is anticipated that the compound could have significant effects on cellular processes due to its potential interactions with various targets .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties suggest that light exposure could potentially affect its activity . Additionally, the compound’s stability under exposure to extreme pH has been studied, suggesting that pH levels could also influence its action .
Future Directions
The synthetic transformations involving pyrazolo[1,5-a]pyridine still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
properties
IUPAC Name |
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)21-14-7-8-22-16(9-14)15(11-20-22)18(24)19-10-13-5-3-4-6-17(13)25-2/h3-9,11H,10H2,1-2H3,(H,19,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBCCNCQZUMQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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